
Dactylorhin A
Vue d'ensemble
Description
. Il s'agit d'un solide cristallin blanc doté d'une structure chimique complexe comportant de multiples systèmes cycliques et des groupes fonctionnels hydroxyle. La dactylorhin A a démontré diverses activités biologiques, notamment des propriétés antitumorales, anti-inflammatoires et antibactériennes .
Applications De Recherche Scientifique
La dactylorhin A a une large gamme d'applications en recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse de produits naturels complexes et les mécanismes réactionnels.
Biologie : La this compound est étudiée pour ses effets sur les processus cellulaires, notamment sa capacité à inhiber la croissance des cellules tumorales et à moduler les réponses immunitaires.
Médecine : Les propriétés antitumorales, anti-inflammatoires et antibactériennes du composé en font un candidat pour le développement de médicaments et les applications thérapeutiques.
Industrie : La this compound est explorée pour son utilisation potentielle dans le développement de nouveaux agents antimicrobiens et de médicaments anti-inflammatoires
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu'elle inhibe la croissance et la prolifération des cellules tumorales en interférant avec la régulation du cycle cellulaire et en induisant l'apoptose. De plus, la this compound exerce des effets anti-inflammatoires en modulant la production de médiateurs inflammatoires et en inhibant l'activation des voies inflammatoires .
Mécanisme D'action
Target of Action
Dactylorhin A is a natural compound that has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities . The primary targets of this compound are tumor cells, inflammatory cells, and microbial cells . These cells play crucial roles in the development and progression of various diseases, including cancer, inflammation, and infections .
Mode of Action
This compound interacts with its targets primarily by inhibiting their growth and proliferation . It has been shown to suppress the production of nitric oxide (NO) in RAW264.7 macrophage cells , suggesting that it may exert its anti-inflammatory effects by modulating the immune response .
Biochemical Pathways
It is known that this compound can disrupt mitochondrial function, inhibit key enzymes, and contribute to apoptosis and the deficiency of energy metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug and its effectiveness in the body
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation, modulation of the immune response, disruption of mitochondrial function, and induction of apoptosis . These effects can lead to the suppression of tumor growth, reduction of inflammation, and prevention of microbial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, over-extraction and illegal trading to meet high market demand, excessive weed proliferation, overgrazing leading to destruction of plant parts, low genetic diversity and poor seed germination rate are factors that have led to a decrease in the population of Dactylorhiza hatagirea, the plant from which this compound is derived . These factors can potentially affect the availability and potency of this compound.
Analyse Biochimique
Biochemical Properties
Dactylorhin A has been shown to have certain anti-tumor activity, inhibiting the growth and spread of tumor cells . It also exhibits anti-inflammatory and antibacterial activity, offering potential therapeutic effects for certain inflammatory and infectious diseases
Cellular Effects
This compound has been found to moderately inhibit the production of nitric oxide (NO) in RAW 264.7 macrophages This suggests that this compound may influence cell function by modulating cell signaling pathways and gene expression
Molecular Mechanism
It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
La dactylorhin A est généralement obtenue par extraction et purification à partir de champignons. Le processus implique la sélection de souches fongiques riches en this compound, leur culture, puis l'extraction du composé de la biomasse fongique. L'extraction est suivie d'une série d'étapes de séparation, de purification et de cristallisation pour obtenir de la this compound de haute pureté .
Analyse Des Réactions Chimiques
La dactylorhin A subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent :
Oxydation : La this compound peut être oxydée à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils impliquent généralement des modifications des systèmes hydroxyle et cycliques présents dans la this compound .
Comparaison Avec Des Composés Similaires
La dactylorhin A fait partie d'une famille de composés qui comprend la dactylorhin B, la dactylorhin C, la dactylorhin D et la dactylorhin E. Ces composés partagent des caractéristiques structurales similaires, mais diffèrent par leurs groupes fonctionnels spécifiques et leurs activités biologiques. Par exemple, la dactylorhin B a démontré qu'elle réduisait les effets toxiques des fragments bêta-amyloïdes sur les cellules neuronales, mettant en évidence ses effets neuroprotecteurs potentiels . La combinaison unique de propriétés antitumorales, anti-inflammatoires et antibactériennes rend la this compound particulièrement précieuse pour la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O22/c1-18(2)11-40(62-38-35(53)32(50)29(47)25(15-43)61-38,39(54)56-17-20-5-9-22(10-6-20)58-37-34(52)31(49)28(46)24(14-42)60-37)12-26(44)55-16-19-3-7-21(8-4-19)57-36-33(51)30(48)27(45)23(13-41)59-36/h3-10,18,23-25,27-38,41-43,45-53H,11-17H2,1-2H3/t23-,24-,25-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCKZYFUROTIBC-HDQVGPIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346255 | |
| Record name | Dactylorhin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256459-34-4 | |
| Record name | Dactylorhin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Dactylorhin A and where is it found?
A1: this compound is a glucosyloxybenzyl 2-isobutylmalate primarily isolated from the tubers of various orchid species, including Bletilla striata [, , , , , ], Gymnadenia conopsea [, , , ], Coeloglossum viride var. bracteatum [, , ], and Dactylorhiza hatagirea [, , ]. It belongs to a group of compounds known for their potential medicinal properties.
Q2: What is the chemical structure of this compound?
A2: this compound is a benzyl ester glucoside. While its exact structure is not explicitly provided in these abstracts, several papers mention it alongside compounds like militarine and loroglossin, which are also glucosyloxybenzyl 2-isobutylmalates [, , ]. This suggests that this compound shares a similar core structure with variations in the attached functional groups.
Q3: Can you elaborate on the biosynthesis of this compound?
A3: While a detailed biosynthetic pathway for this compound is not fully elucidated in the provided research, a study on Bletilla striata identified several genes potentially involved in its synthesis []. These genes are primarily associated with phenylpropane biosynthesis, starch and sucrose metabolism, cyanoamino acid metabolism, gluconeogenesis and glycolysis, and phenylalanine metabolism. This suggests a complex biosynthetic route involving various metabolic pathways.
Q4: What are the reported biological activities of this compound?
A4: Research on the biological activity of this compound is still emerging. One study highlighted its moderate inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophage cells [], suggesting potential anti-inflammatory properties. Another study mentioned its potential in Alzheimer's disease treatment [], but specifics were not provided in the abstract. Further research is needed to fully understand its mechanisms of action and therapeutic potential.
Q5: How does the content of this compound vary in different species and environments?
A5: The content of this compound varies significantly among different species and even within the same species grown in different environments [, , ]. For instance, studies have shown that the content of this compound in Bletilla striata differs between wild and cultivated varieties []. Similarly, the concentration of this compound in Gymnadenia conopsea was found to be influenced by geographical origin []. These variations highlight the importance of considering both genetic and environmental factors when studying the production and accumulation of this compound.
Q6: Are there established methods for the extraction and quantification of this compound?
A6: Yes, several analytical techniques have been developed for the extraction, isolation, and quantification of this compound from plant material. These methods primarily involve various chromatographic techniques such as:
- High-Performance Liquid Chromatography (HPLC) [, , , , , , , ]: This technique is widely used for the separation and quantification of this compound in various plant extracts.
- Ultra Performance Liquid Chromatography (UPLC) [, ]: UPLC offers improved resolution and sensitivity compared to traditional HPLC, allowing for more precise quantification of this compound.
- Elution-Extrusion Counter-Current Chromatography (EECCC) []: EECCC provides an efficient method for separating and purifying large quantities of this compound and other high-polarity compounds from plant extracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



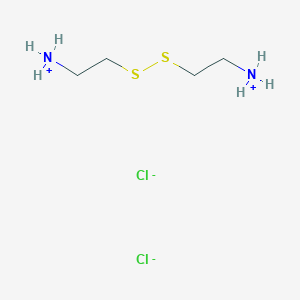
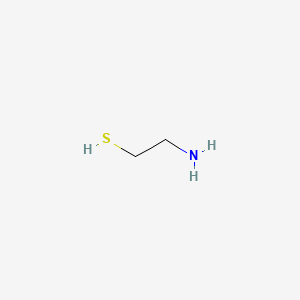

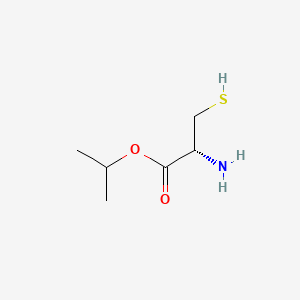
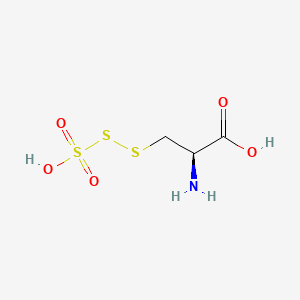
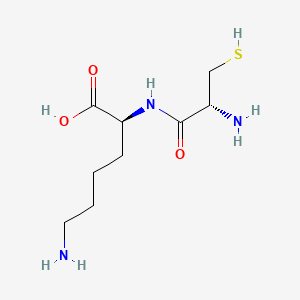

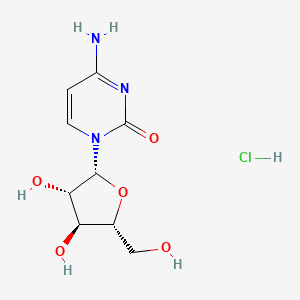
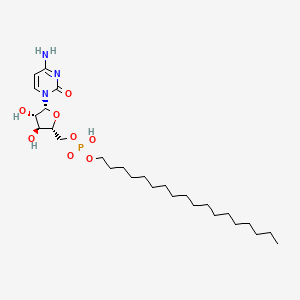
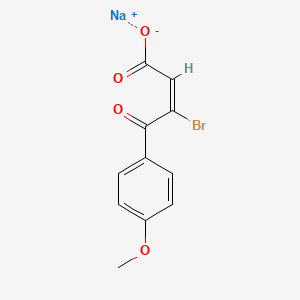
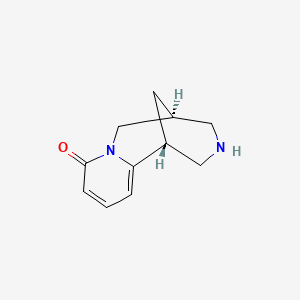
![4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1669696.png)

